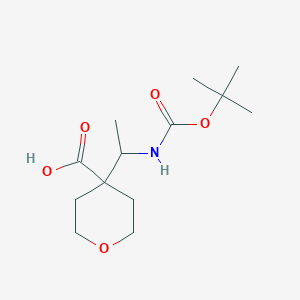
4-(1-((tert-Butoxycarbonyl)amino)ethyl)tetrahydro-2H-pyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1-((tert-Butoxycarbonyl)amino)ethyl)tetrahydro-2H-pyran-4-carboxylic acid” is a chemical compound with the molecular formula C12H21NO5 . It is used as a pharmaceutical intermediate . The compound is also known by other names such as "4- { [ (tert-butoxycarbonyl)amino]methyl}tetrahydro-2H-pyran-4-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)NC1CCOCC1C(=O)O . This indicates that the compound contains a tert-butoxycarbonyl group (Boc group), an amino group, and a carboxylic acid group attached to a tetrahydropyran ring.
Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid or lump at room temperature . It is soluble in water (15 g/L at 25°C) . The compound has a molecular weight of 259.3 g/mol .
Aplicaciones Científicas De Investigación
Synthesis of Tetrahydroquinoline Derivatives
Ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, a compound related to 4-(1-((tert-Butoxycarbonyl)amino)ethyl)tetrahydro-2H-pyran-4-carboxylic acid, is utilized in the synthesis of tetrahydroquinoline derivatives. The reaction with 2-nitrobenzaldehydes results in 6-(2-nitrostyryl)-2H-pyran-2-ones as the E stereoisomers. These compounds, upon reduction, yield 2-amino-4-tetrahydroquinolinylidene-2-pentenedioic acid derivatives, which have potential applications in various fields including medicinal chemistry (Bombarda et al., 1992).
Development of Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines
Compounds structurally related to this compound are used in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines. Novel methods have been developed, including reactions involving diazotization and treatment with N-halosuccinimides, leading to the formation of 8-halo-substituted derivatives. These compounds are of interest in the field of heterocyclic chemistry due to their potential applications in drug development and materials science (Ivanov et al., 2017).
N-tert-Butoxycarbonylation of Amines
The N-tert-butoxycarbonyl moiety, derived from chemicals like this compound, is crucial for protecting amines during peptide synthesis. The N-Boc group is resistant to racemization and is stable under catalytic hydrogenation and basic conditions. This makes it an important amine protecting group in the synthesis of multifunctional compounds and in solid phase peptide synthesis (Heydari et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(14-11(17)19-12(2,3)4)13(10(15)16)5-7-18-8-6-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIBFKXRYNEZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2534886.png)
![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)
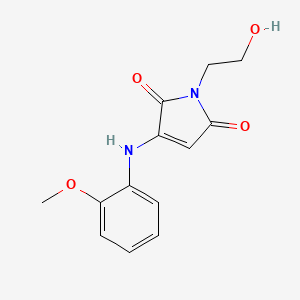
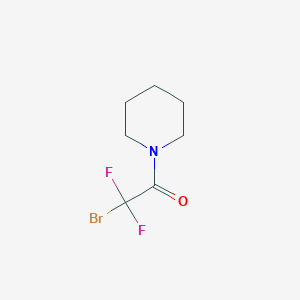
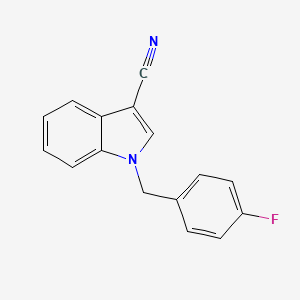
![2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2534894.png)
![1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2534897.png)
![N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2534899.png)
![N-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2534900.png)
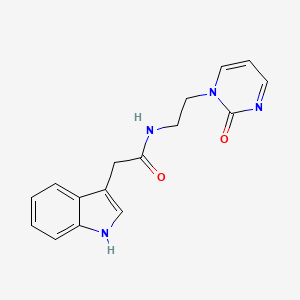
![Dispiro[3.0.35.14]nonan-9-amine;hydrochloride](/img/structure/B2534902.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B2534904.png)
![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)
